Product packaging for FC11409B(Cat. No.:CAS No. 1380411-57-3)

FC11409B

Cat. No.: B607421
CAS No.: 1380411-57-3
M. Wt: 566.38
InChI Key: ODRMDUOSDISTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

FC11409B is a novel ureido-substituted sulfamate compound that acts as a potent and selective inhibitor of carbonic anhydrase IX (CAIX) . CAIX is a transmembrane enzyme highly expressed in hypoxic tumor environments, such as those found in triple-negative and other aggressive breast cancers, but is largely absent in normal tissues . Its activity is crucial for maintaining cellular pH balance, facilitating tumor cell survival, migration, and invasion . In pre-clinical studies, this compound has demonstrated significant efficacy in inhibiting breast cancer cell proliferation under both normoxic and hypoxic conditions and has been shown to reduce cancer cell migration . The compound was evaluated in a series of increasingly complex breast cancer models, confirming its role in targeting the invasive and metastatic potential of the disease . This compound, with a CAS number 1380411-57-3, is supplied with a purity of ≥98% and is intended for research purposes only . It is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

1380411-57-3

Molecular Formula

C29H23BF4N2O3S

Molecular Weight

566.38

IUPAC Name

2,4,6-Triphenyl-1-(4-(sulfamoyloxy)phenyl)pyridin-1-ium tetrafluoroborate

InChI

InChI=1S/C29H23N2O3S.BF4/c30-35(32,33)34-27-18-16-26(17-19-27)31-28(23-12-6-2-7-13-23)20-25(22-10-4-1-5-11-22)21-29(31)24-14-8-3-9-15-24;2-1(3,4)5/h1-21H,(H2,30,32,33);/q+1;-1

InChI Key

ODRMDUOSDISTHM-UHFFFAOYSA-N

SMILES

O=S(OC1=CC=C([N+]2=C(C3=CC=CC=C3)C=C(C4=CC=CC=C4)C=C2C5=CC=CC=C5)C=C1)(N)=O.F[B-](F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FC11409B;  FC-11409B;  FC 11409B

Origin of Product

United States

Synthetic Methodologies and Chemical Derivations of Fc11409b

Reported Synthesis Procedures for Ureido-Sulfamate CAIX Inhibitors, Including FC11409B.

The synthesis of novel ureido-sulfamate CAIX inhibitors, including this compound and related compounds like S4, FC9398A, FC9403, and FC9396A, has been previously detailed in scientific literature. nih.govresearchgate.netoncotarget.com While specific step-by-step protocols for this compound itself are often referenced back to prior reports, the general approach for synthesizing ureido-sulfamate CAIX inhibitors involves the construction of the ureido and sulfamate (B1201201) functionalities.

Ureido-substituted sulfamates have been a significant area of study for developing small molecule inhibitors targeting tumor-associated CAIX and CAXII isoforms. nih.govnih.gov A large collection of ureidosulfamate CAIX/XII derivatives were investigated as part of a collaborative project, demonstrating good selectivity for the tumor-associated isoforms at nanomolar concentrations. nih.gov

The synthesis of related ureido-substituted benzenesulfonamides, another class of potent CAIX inhibitors, has also been reported, sometimes utilizing one-pot procedures for asymmetric substituted derivatives. acs.org These methods highlight the chemical strategies employed to build the core structure and introduce variations in the urea (B33335) and sulfamate/sulfonamide moieties.

Exploration of Related Chemical Structures and Analogues of this compound.

This compound belongs to a class of ureido-sulfamate CAIX inhibitors, and several related compounds and analogues have been explored. medchemexpress.comnih.govresearchgate.netoncotarget.com Noteworthy analogues mentioned alongside this compound in research include S4, FC9398A, FC9403, and FC9396A. nih.govresearchgate.netoncotarget.com These compounds share the core ureido-sulfamate structure but likely differ in the specific substituents on the phenyl rings or other parts of the molecule, leading to variations in their inhibitory activity and pharmacological properties.

The exploration of these related structures is crucial for understanding the structure-activity relationship (SAR) within this class of inhibitors. Studies have evaluated the efficacy of these novel ureido-substituted sulfamate CAIX inhibitors in various cancer models, comparing their effects on cell proliferation, migration, and invasion. nih.govoncotarget.comnih.gov For instance, while this compound inhibited migration at higher concentrations, other analogues like S4 and FC9403A showed effectiveness at lower concentrations in certain assays. nih.gov

Other related small molecules and carbonic anhydrase inhibitors have been mentioned in the context of this compound research, indicating a broader chemical landscape of compounds being investigated for targeting CAIX. medchemexpress.com

Strategies for Novel Analogue Design within the this compound Compound Class.

Strategies for designing novel analogues within the ureido-sulfamate CAIX inhibitor class, including compounds related to this compound, are guided by the aim of improving potency, selectivity for CAIX over other human CA isoforms (such as CAI and CAII), and potentially enhancing pharmacokinetic properties. nih.govacs.orgacs.org

The design of isoform-specific CA inhibitors, including those selective for the tumor-associated CAIX/XII, has been significantly influenced by the elucidation of the crystal structure of the catalytic domain of CAIX. nih.gov This structural information provides a basis for rational drug design, allowing for the modification of the inhibitor structure to optimize interactions with the enzyme's active site.

Structure-Activity Relationship (SAR) studies play a critical role in analogue design. By synthesizing and testing compounds with variations in the chemical structure, researchers can identify which moieties and substitution patterns are crucial for potent and selective CAIX inhibition. For ureido-sulfamates, the substitution pattern of the urea moiety and the nature of the linker group have been shown to influence the inhibition profile and selectivity towards different CA isoforms. acs.orgacs.org

Molecular and Biochemical Characterization of Fc11409b

Identification of Carbonic Anhydrase IX (CAIX) as the Primary Molecular Target of FC11409B.

Carbonic Anhydrase IX (CAIX) has been identified as the primary molecular target of this compound. medchemexpress.comnih.govmedchemexpress.euglixxlabs.com CAIX is a transmembrane enzyme involved in pH regulation, and its expression is often upregulated in hypoxic tumor environments. researchgate.netru.nlnih.gov This overexpression is associated with tumor progression, including increased cell survival, migration, and invasion. nih.govresearchgate.netnih.govresearchgate.netru.nl this compound functions as a ureido-sulfamate inhibitor of CAIX. medchemexpress.commedchemexpress.commedkoo.com Inhibition of CAIX is considered an innovative therapeutic strategy in certain cancers. nih.govresearchgate.netnih.gov

Investigation of this compound's Inhibitory Profile Against Various CAIX Isoforms.

This compound is described as a carbonic anhydrase IX inhibitor. medchemexpress.commedchemexpress.commedkoo.com While the search results primarily highlight its activity against CAIX, some context on carbonic anhydrase inhibitors in general mentions varying selectivity profiles across different CA isoforms (CA I, CA II, CA IX, CA XII). medchemexpress.comnih.gov One study evaluating a series of novel ureido-sulfamate CAIX inhibitors, including this compound, assessed their efficacy in breast cancer models. nih.govresearchgate.net These compounds were shown to inhibit proliferation and migration of breast cancer cell lines under both hypoxic and normoxic conditions. medchemexpress.comnih.govmedchemexpress.eumedchemexpress.eu this compound specifically inhibited migration in SKOV-3 cells at higher concentrations (100 μM) in both normoxia and hypoxia. nih.gov It also decreased cell proliferation and migration and inhibited 3D spheroid invasion in breast cancer models. nih.govresearchgate.netnih.gov

Detailed data on this compound's inhibitory profile against a wide range of CAIX isoforms compared to other carbonic anhydrase isoforms (like CA I, CA II, CA XII) with specific Ki values for each was not extensively detailed in the provided search snippets. However, the focus of the research involving this compound is clearly on its activity against CAIX. medchemexpress.commedchemexpress.commedkoo.comnih.gov

Research findings indicate the effects of this compound on the invasion of MDA-MB-231 spheroids into collagen. nih.govresearchgate.netresearchgate.net The following table summarizes observed effects at different concentrations:

Concentration (μM)Effect on MDA-MB-231 Spheroid Invasion (48h)
10Some inhibition observed nih.govresearchgate.netresearchgate.net
30Inhibition observed nih.govresearchgate.netresearchgate.net
100Significant inhibition observed nih.govresearchgate.netresearchgate.net

In Vitro Biological Activity of Fc11409b in Advanced Cell Culture Models

Elucidation of Molecular Mechanisms Underlying FC11409B's Anti-Invasive and Anti-Proliferative Effects.

Extensive searches of scientific literature and research databases did not yield any specific information regarding the chemical compound "this compound." As such, there is no available data to elucidate the molecular mechanisms underlying its potential anti-invasive and anti-proliferative effects.

The study of anti-cancer compounds typically involves a detailed investigation into how they interact with cellular machinery to halt or reverse tumor progression. This includes examining their influence on key signaling pathways that regulate cell growth, survival, and motility.

General Mechanisms of Anti-Invasive and Anti-Proliferative Agents:

While no data exists for this compound, the anti-invasive and anti-proliferative effects of other therapeutic agents are often attributed to their ability to modulate specific molecular targets. These can include:

Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that degrade the extracellular matrix, a key step in tumor invasion and metastasis. ehu.eusmdpi.comfrontiersin.org Many anti-invasive compounds work by blocking the activity of these enzymes. ehu.eus

Interference with Signaling Pathways: Cancer cell proliferation and survival are driven by complex signaling networks. Key pathways that are often targeted include:

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, survival, and metabolism. frontiersin.orgnih.gov Its dysregulation is common in many cancers. frontiersin.org

MAPK/ERK Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival. nih.govxiahepublishing.com

Induction of Apoptosis: Apoptosis is a form of programmed cell death that is often evaded by cancer cells. nih.govnih.gov Many effective cancer therapies work by reactivating this process. nih.gov This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, such as those in the Bcl-2 family. frontiersin.org

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and proliferation. nih.gov Anti-proliferative agents can cause cell cycle arrest at various checkpoints, preventing cancer cells from replicating. nih.govresearchgate.net

Hypothetical Data Tables for a Novel Anti-Cancer Compound:

To illustrate the type of data that would be generated to understand the molecular mechanisms of a compound like this compound, the following hypothetical data tables are presented.

Table 1: Effect of Compound X on Key Signaling Proteins in Cancer Cells

Target ProteinTreatment GroupPhosphorylation Status (Fold Change vs. Control)
AKT Control1.0
Compound X (1 µM)0.4
Compound X (5 µM)0.2
ERK1/2 Control1.0
Compound X (1 µM)0.6
Compound X (5 µM)0.3
p53 Control1.0
Compound X (1 µM)2.5
Compound X (5 µM)4.1

Table 2: Impact of Compound X on Cell Cycle Distribution

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control 453520
Compound X (1 µM) 652015
Compound X (5 µM) 801010

Table 3: Modulation of Apoptosis-Related Proteins by Compound X

ProteinTreatment GroupExpression Level (Fold Change vs. Control)
Bax (Pro-apoptotic) Control1.0
Compound X (1 µM)2.8
Compound X (5 µM)5.2
Bcl-2 (Anti-apoptotic) Control1.0
Compound X (1 µM)0.5
Compound X (5 µM)0.2
Cleaved Caspase-3 Control1.0
Compound X (1 µM)3.5
Compound X (5 µM)7.8

Without specific research on this compound, any discussion of its molecular mechanisms would be purely speculative. Further investigation would be required to determine if this compound has any biological activity and, if so, to elucidate the pathways through which it exerts its effects.

Preclinical in Vivo Efficacy Studies of Fc11409b in Non Human Models

Evaluation of FC11409B in Xenograft Models of Breast Cancer.

The evaluation of novel CAIX inhibitors in preclinical settings has included the use of xenograft models, particularly utilizing MDA-MB-231 breast cancer cells. These models are employed to assess the effects of potential therapeutic agents on tumor growth and behavior within a living system. A study involving a series of ureido-substituted sulfamate (B1201201) CAIX inhibitors, including this compound, appraised two of these inhibitors in vivo using MDA-MB-231 xenografts nih.govnih.gov. While this compound, alongside other compounds like FC9398A, FC9403, FC9396A, and S4, demonstrated effects on cell proliferation, migration, and 3D spheroid invasion in in vitro breast cancer models, the specific in vivo xenograft data presented in detail pertains to FC9398A and DTP348 nih.govnih.gov. These findings suggest that while this compound was identified as a promising candidate through in vitro screening, the subsequent in vivo investigations highlighted in the provided sources focused on the efficacy of other related inhibitors in reducing xenograft growth nih.govnih.gov.

Assessment of this compound's Influence on Tumor Growth Dynamics in Defined Preclinical Models.

The influence of CAIX inhibition on tumor growth dynamics in preclinical models has been investigated to understand the mechanisms by which these compounds exert their effects. In vivo xenograft studies using novel CAIX inhibitors have demonstrated their capacity to slow tumor growth nih.govnih.gov. This effect is suggested to involve mechanisms such as decreased proliferation and a loss of cell viability within the tumor tissue nih.govnih.gov. Although direct quantitative data on the impact of this compound specifically on tumor growth dynamics in xenograft models is not explicitly detailed in the provided snippets, the findings from studies on related CAIX inhibitors within the same series, such as FC9398A and DTP348, provide insights into the potential effects of this class of compounds. For instance, studies using MDA-MB-231 xenografts showed that both FC9398A and DTP348 could reduce relative tumor volume nih.govnih.gov. Further analysis indicated that DTP348 significantly decreased Ki67 expression, a marker of proliferation, and reduced the percentage of viable cells in the xenograft model nih.gov. These results underscore the potential of CAIX inhibitors to modulate key aspects of tumor growth dynamics in vivo nih.govnih.gov.

Advanced Research Methodologies and Computational Studies for Fc11409b

Application of Computational Modeling and Simulation in Understanding FC11409B's Interactions

Computational modeling and simulation techniques are valuable tools for investigating the interactions of this compound at the molecular level and for predicting the activity of related compounds nih.govnih.govnysbc.orgjapsonline.comfrontiersin.org. These methods can provide insights into binding affinities, dynamic behavior, and potential off-target effects.

Molecular Docking and Dynamics Simulations of this compound with CAIX

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, in this case, this compound) to another (the receptor, CAIX) when bound to form a stable complex nih.gov. This helps in understanding the binding mode and estimating the binding affinity. Molecular dynamics simulations extend this by simulating the physical movements of atoms and molecules over time, providing insights into the stability of the complex and conformational changes researchgate.net. While specific detailed findings of molecular docking and dynamics simulations solely for this compound with CAIX were not extensively detailed in the search results, the application of these techniques is standard practice in the study of enzyme inhibitors like ureido-sulfamates targeting carbonic anhydrases researchgate.net. Such studies would typically involve:

Predicting Binding Poses: Determining how this compound fits into the active site of CAIX.

Estimating Binding Affinity: Calculating the strength of the interaction between this compound and CAIX.

Analyzing Stability: Assessing the stability of the this compound-CAIX complex over time through molecular dynamics simulations.

Identifying Key Interactions: Pinpointing specific amino acid residues in CAIX that are crucial for binding with this compound.

Studies involving other CAIX inhibitors and computational techniques highlight the utility of these methods in understanding inhibitor-enzyme interactions and guiding the design of more potent and selective compounds researchgate.netresearchgate.net.

In Silico Screening and Prediction of Analogous Compound Activity

In silico screening involves the computational evaluation of large libraries of compounds to identify potential candidates with desired properties, such as binding to a specific target like CAIX nih.govnih.govnysbc.orgjapsonline.comfrontiersin.org. This process can significantly accelerate the discovery of new inhibitors or analogs of this compound with potentially improved activity or selectivity.

Techniques used in in silico screening and prediction of analogous compound activity include:

Virtual Screening: Docking databases of compounds to the target protein structure to identify those with favorable binding scores nih.govnih.govnysbc.orgfrontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that relate the chemical structures of compounds to their biological activity, allowing for the prediction of activity for new or untested analogs japsonline.com.

Pharmacophore Modeling: Creating models that represent the essential features of a molecule required for its biological activity, which can then be used to search databases for similar compounds frontiersin.org.

These computational approaches can help prioritize which analogous compounds to synthesize and test experimentally, making the research process more efficient.

Utilization of Advanced In Vitro Model Systems for Comprehensive this compound Research

Advanced in vitro model systems offer more physiologically relevant environments compared to traditional two-dimensional (2D) cell cultures, allowing for a more comprehensive understanding of this compound's effects on cancer cells and their microenvironment nih.govthewellbio.comtoppan.comleica-microsystems.com.

Development and Application of Complex Three-Dimensional Cell Culture Systems (e.g., Co-culture Models, Tissue Explants)

Complex three-dimensional (3D) cell culture systems, such as spheroids, organoids, co-culture models, and tissue explants, better mimic the in vivo tumor microenvironment, including cell-cell interactions, cell-extracellular matrix interactions, and gradients of oxygen and nutrients nih.govthewellbio.comtoppan.comleica-microsystems.com.

Research on this compound has utilized 3D breast cancer spheroids to assess its effect on invasion medchemexpress.commedchemexpress.commedchemexpress.com. Studies have shown that this compound inhibits the invasion of these 3D spheroids medchemexpress.commedchemexpress.commedchemexpress.com.

Furthermore, ex vivo explant models using fresh biopsy tissue from breast cancer patients have been employed to evaluate the efficacy of CAIX inhibitors, including those structurally related to this compound nih.govresearchgate.netnih.govnih.gov. These models retain the heterogeneity found in human tumors and include stromal elements that can influence therapeutic outcomes nih.gov. Studies using such explant models have demonstrated the potential of CAIX inhibitors to hinder invasion researchgate.netnih.govresearchgate.net.

The application of complex 3D models provides valuable data on the impact of this compound in a context that more closely resembles the clinical setting, offering insights into its potential effectiveness against invasive cancers nih.govnih.gov.

Proteomic and Transcriptomic Profiling of Cellular Responses to this compound Treatment

Proteomic and transcriptomic profiling techniques are used to analyze changes in protein and gene expression levels in cells treated with this compound ega-archive.orgcomplexinterface.comnih.govnih.govbiorxiv.orgnih.govresearchgate.net. These global analyses can reveal the molecular pathways and cellular processes affected by the compound.

While specific detailed proteomic or transcriptomic profiling studies solely focused on this compound treatment were not prominently featured in the search results, the application of these methodologies in cancer research and in evaluating the effects of CAIX inhibitors is well-established researchgate.netresearchgate.netresearchgate.net.

Transcriptomic Profiling (RNA-Seq): This technique measures the levels of all RNA molecules in a cell, providing a snapshot of gene activity nih.gov. It can identify which genes are upregulated or downregulated in response to this compound treatment, indicating affected cellular pathways. For example, RNA-Seq has been used to compare gene expression profiles in cells treated with other CAIX inhibitors researchgate.net.

Proteomic Profiling (Mass Spectrometry-based Proteomics): This method involves the large-scale study of proteins, including their identification, quantification, and characterization nih.govbiorxiv.orgnih.gov. Proteomic analysis can reveal changes in protein abundance, post-translational modifications, and protein-protein interactions following this compound exposure, offering insights into the functional consequences of treatment. Quantitative chemical proteomics has been used to assess the selectivity of inhibitors for their targets researchgate.netresearchgate.net.

Broader Implications and Future Research Directions for Fc11409b

FC11409B's Contribution to the Understanding of CAIX-Mediated Pathophysiological Mechanisms.

Studies involving this compound, alongside other CAIX inhibitors, have significantly contributed to elucidating the pathophysiological mechanisms mediated by CAIX, particularly in the context of cancer. CAIX is known to be upregulated in hypoxic tumor environments, where it is crucial for maintaining cellular pH homeostasis patsnap.comnih.gov. This pH regulation is vital for cancer cell survival, growth, and invasiveness nih.gov. Research using inhibitors like this compound has demonstrated that disrupting CAIX activity can lead to intracellular acidosis, cellular stress, and inhibition of tumor growth patsnap.com.

Furthermore, CAIX's role extends to influencing cell adhesion, migration, and invasion, partly through interactions with proteins like E-cadherin and by affecting pathways such as the Rho-GTPase pathway nih.govnih.gov. Studies utilizing CAIX inhibitors, including this compound, have provided evidence supporting these roles by showing reduced migration and invasion in various cancer cell models researchgate.netnih.gov. The observed effects of this compound on inhibiting 3D spheroid invasion in breast cancer models underscore CAIX's importance in these processes researchgate.netnih.govunifi.it.

The use of this compound and similar compounds has also shed light on the interplay between CAIX and the tumor microenvironment. By inhibiting CAIX, these compounds can affect the acidic extracellular space, which in turn can influence the efficacy of other cancer treatments like chemotherapy and radiation therapy patsnap.com. Research suggests that CAIX inhibition may sensitize tumor cells to cytotoxic agents, potentially by targeting residual cancer cells in the hypoxic niche that are resistant to conventional therapies mdpi.comubc.ca.

Conceptual Exploration of this compound's Potential in Other Disease Models Beyond Current Primary Research Focus.

While the primary research focus for this compound and other CAIX inhibitors has been cancer, particularly solid tumors characterized by hypoxia and elevated CAIX expression, the broader physiological roles of carbonic anhydrases suggest potential applications in other disease models. CAIX's restricted expression in normal tissues makes it an attractive target for minimizing off-target effects nih.gov. However, carbonic anhydrases are involved in a wide range of physiological processes, including CO2 transport, pH regulation, and ion balance, across various tissues medchemexpress.com.

Although specific research on this compound's application in diseases other than cancer is limited in the provided context, the general understanding of CAIX and other CA isoforms suggests potential areas for conceptual exploration. For instance, other carbonic anhydrase isoforms are implicated in conditions like edema, glaucoma, obesity, epilepsy, and osteoporosis medchemexpress.com. While CAIX has a more restricted expression pattern, its role in pH regulation and cellular adaptation to stress could potentially be relevant in other pathological conditions where similar microenvironmental challenges exist, even if the primary driver isn't hypoxia to the same extent as in solid tumors.

The involvement of CAIX in regulating intracellular and extracellular pH could have implications in diseases where pH dysregulation plays a role in pathogenesis. However, any exploration of this compound in such contexts would require thorough investigation to confirm CAIX involvement in the specific disease mechanism and to assess the selectivity of this compound against other CA isoforms present in affected tissues to avoid undesirable side effects patsnap.commdpi.com.

Methodological Advancements and Innovations for Investigating CAIX Inhibitors Such as this compound.

The investigation of CAIX inhibitors like this compound has benefited from and contributed to advancements in various research methodologies. Preclinical evaluation of these compounds often involves a range of in vitro and in vivo models designed to mimic the tumor microenvironment and assess the inhibitors' effects on key cancer hallmarks.

In Vitro Models: Two-dimensional (2D) cell cultures are a fundamental tool for assessing the direct effects of inhibitors on cancer cell proliferation and migration under different oxygen conditions (normoxia and hypoxia) nih.govoncotarget.com. However, to better replicate the complexity of solid tumors, three-dimensional (3D) spheroid cultures and ex vivo tumor explant models are increasingly utilized researchgate.netnih.govoncotarget.com. These models allow for the study of invasion into matrices like collagen and provide a more physiologically relevant context for evaluating drug efficacy researchgate.netnih.govunifi.it. Studies with this compound have successfully employed 3D spheroid invasion assays to demonstrate its inhibitory effects researchgate.netnih.govunifi.it.

In Vivo Models: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are crucial for evaluating the in vivo efficacy of CAIX inhibitors on tumor growth and metastasis nih.govnih.govoncotarget.com. These models allow for the assessment of how inhibitors perform within a complex biological system.

Molecular and Cellular Assays: Techniques such as cell viability assays, migration and invasion assays, immunohistochemistry (IHC) to assess CAIX expression in tissues, and potentially assays to measure intracellular and extracellular pH changes are essential for understanding the mechanisms of action of CAIX inhibitors patsnap.comresearchgate.netnih.gov.

Computational Modeling: Mathematical and computational models are emerging as valuable tools for investigating the effectiveness of CAIX inhibition, particularly in combination with other therapies like immunotherapy nih.govmdpi.com. These models can help predict synergistic effects and optimize treatment strategies mdpi.com.

Imaging Techniques: Advancements in imaging techniques, such as CAIX-targeted PET imaging, are being explored for non-invasive detection and characterization of CAIX-expressing tumors, which could aid in patient selection and monitoring therapeutic response to CAIX inhibitors mdpi.comseeccrcc.com.

The development and application of these diverse methodologies have been critical for advancing the understanding of CAIX-mediated mechanisms and evaluating the potential of inhibitors like this compound.

Identified Challenges and Future Opportunities in the Development of Novel CAIX-Targeting Agents.

The development of novel CAIX-targeting agents, including compounds like this compound, faces several challenges, but also presents significant future opportunities.

Challenges:

Isoform Selectivity: A major challenge is achieving high selectivity for CAIX over the other 15 catalytically active human carbonic anhydrase isoforms medchemexpress.compatsnap.commdpi.commdpi.com. Many classical CA inhibitors are pan-isoform inhibitors, and inhibiting other CAs can lead to undesirable side effects mdpi.commdpi.com. Designing small molecules that specifically target the active site or allosteric sites of CAIX while minimizing interactions with other isoforms is crucial mdpi.compatsnap.com.

Tumor Heterogeneity and the Hypoxic Microenvironment: The expression of CAIX is often heterogeneous within tumors, primarily concentrated in hypoxic regions nih.govresearchgate.net. This heterogeneity and the challenging tumor microenvironment (acidosis, low oxygen) can impact the delivery and efficacy of therapeutic agents mdpi.com.

Drug Resistance: Cancer cells can develop resistance to targeted therapies, and understanding potential resistance mechanisms to CAIX inhibitors is important mdpi.com.

Preclinical Model Limitations: While advancements in 3D and ex vivo models are improving, accurately replicating the complex tumor microenvironment and predicting clinical response remains a challenge nih.gov. The paucity of appropriate CAIX-positive preclinical models has also been noted as a challenge nih.gov.

Future Opportunities:

Combination Therapies: CAIX inhibitors show promise in combination with other cancer treatments, including chemotherapy, radiation therapy, anti-angiogenic agents, and immunotherapy mdpi.comubc.canih.govmdpi.commdpi.comoncotarget.com. Combining CAIX inhibition with agents that target other vulnerabilities in hypoxic cells or enhance anti-tumor immunity could lead to more effective and durable responses mdpi.comnih.govmdpi.com.

Targeting pH Regulation and Beyond: While pH regulation is a primary mechanism, further research into other potential roles of CAIX, such as its interactions with integrins and its influence on signaling pathways, could reveal new therapeutic avenues nih.govubc.canih.gov. Targeting these pH-independent mechanisms could enhance therapeutic efficacy.

Novel Inhibitor Design: Continued efforts in medicinal chemistry to design more selective and potent CAIX inhibitors with favorable pharmacokinetic properties are essential nih.govmdpi.com. Exploring different chemical scaffolds and targeting regions beyond the primary active site could improve selectivity mdpi.com.

Biomarkers and Patient Selection: CAIX itself is a valuable biomarker for hypoxia and poor prognosis in several cancers mdpi.comresearchgate.net. Utilizing CAIX expression levels to identify patients most likely to respond to CAIX-targeted therapies is a key opportunity mdpi.comseeccrcc.com.

Imaging and Diagnostics: The development of CAIX-targeted imaging agents offers opportunities for improved non-invasive diagnosis, staging, and monitoring of treatment response in CAIX-positive tumors mdpi.comseeccrcc.com.

The research on this compound contributes to these broader efforts by providing a specific example of a CAIX inhibitor and its effects in preclinical models, helping to inform future strategies for overcoming challenges and capitalizing on opportunities in the development of novel CAIX-targeting agents.

Q & A

Q. What experimental models are recommended for evaluating FC11409B's anti-invasive effects in breast cancer?

Methodological Answer: Utilize 3D spheroid invasion assays to model tumor microenvironments and collagen-based matrices to quantify invasive potential. In vivo validation should employ xenograft models with CAIX-expressing triple-negative breast cancer (TNBC) cell lines, correlating tumor growth inhibition with CAIX expression levels via immunohistochemistry .

Q. What molecular assays are critical for confirming CAIX inhibition by this compound?

Methodological Answer: Combine immunoblotting to assess CAIX protein expression, quantitative PCR (qPCR) for mRNA quantification, and functional enzymatic assays to measure carbonic anhydrase activity. Validate findings using immunohistochemical staining of tumor sections to confirm target engagement in vivo .

Q. How should researchers design dose-response experiments for this compound?

Methodological Answer: Conduct cell viability assays (e.g., MTT or ATP-based luminescence) across a logarithmic concentration range (e.g., 1 nM–100 µM). Include positive controls (e.g., acetazolamide for CAIX inhibition) and negative controls (vehicle-treated cells). Use nonlinear regression analysis to calculate IC50 values, ensuring triplicate replicates for statistical rigor .

Advanced Research Questions

Q. How can contradictions between in vitro efficacy and in vivo tumor growth inhibition be resolved?

Methodological Answer: Perform pharmacokinetic/pharmacodynamic (PK/PD) profiling to assess drug bioavailability and tissue penetration. Compare tumor microenvironment conditions (e.g., hypoxia, pH gradients) between models using metabolic flux analysis. Integrate multi-omics data (proteomics, transcriptomics) to identify compensatory pathways activated in vivo .

Q. What strategies optimize this compound dosing in combination therapies?

Methodological Answer: Employ synergistic index calculations (e.g., Chou-Talalay method) to evaluate drug interactions. Use pharmacodynamic modeling to align dosing schedules with peak target inhibition windows. Validate combinations in orthotopic metastasis models to mimic clinical disease progression .

Q. How should researchers address variability in CAIX expression across breast cancer subtypes?

Methodological Answer: Stratify preclinical models by CAIX expression levels (e.g., TMA analysis) and correlate with drug response. Use patient-derived organoids (PDOs) from TNBC biopsies to capture interpatient heterogeneity. Apply RNA interference to modulate CAIX expression and confirm mechanism-specific effects .

Q. What statistical approaches are recommended for analyzing contradictory migration vs. proliferation data?

Methodological Answer: Implement multivariate regression to disentangle interdependent effects. Use time-lapse microscopy to track single-cell behaviors, quantifying migration speed and mitotic events. Apply Bayesian hierarchical modeling to account for experimental variability across replicates .

Methodological Frameworks

How to formulate a FINER-compliant research question for this compound studies?

Methodological Answer: Apply the FINER criteria :

  • Feasible : Ensure access to CAIX-expressing models and validated inhibitors.
  • Interesting : Focus on this compound's dual role in metastasis and tumor acidosis.
  • Novel : Explore mechanisms beyond CAIX inhibition (e.g., EMT modulation).
  • Ethical : Adhere to animal welfare protocols for xenograft studies.
  • Relevant : Align with unmet needs in TNBC therapy .

Q. How to design a reproducible experimental protocol for this compound?

Methodological Answer: Document detailed methods in supplementary materials, including:

  • Compound characterization (HPLC purity, NMR spectra).
  • Cell culture conditions (hypoxia chambers, media composition).
  • Standardized endpoints (e.g., invasion area quantification via ImageJ). Reference ARRIVE guidelines for in vivo reporting .

Data Contradiction and Validation

Q. What orthogonal validation techniques confirm this compound's specificity for CAIX?

Methodological Answer: Use genetic knockout models (CRISPR/Cas9-mediated CAIX deletion) to isolate target-specific effects. Perform off-target profiling via kinase/GPCR screening panels. Validate findings with structural analogs (e.g., FC9398A) to rule out compound-specific artifacts .

Q. How to interpret conflicting results between 3D spheroid and monolayer assays?

Methodological Answer: Conduct microenvironmental analysis (e.g., pH, oxygen gradients) in 3D models. Compare gene expression profiles (RNA-seq) between assay formats. Use agent-based modeling to simulate cell-cell interactions unique to 3D systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.